Structural and Molecular Property Comparison: 2-Butyl-5-(4-methoxyphenyl)furan vs. 2-Butylfuran
The target compound differs from the simpler analog 2-butylfuran (CAS 4466-24-4) by the addition of a 4-methoxyphenyl group at the 5-position. This substitution results in a >85% increase in molecular weight (230.31 vs. 124.18 g/mol) and introduces aromatic and hydrogen-bond acceptor functionality that is absent in 2-butylfuran . While no direct comparative bioactivity data is available, these molecular property differences are fundamental drivers of target binding, membrane permeability, and metabolic stability [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 230.307 g/mol |
| Comparator Or Baseline | 2-Butylfuran: 124.183 g/mol |
| Quantified Difference | +106.124 g/mol (85.4% increase) |
| Conditions | Calculated molecular mass |
Why This Matters
Significant differences in molecular weight and functional group presentation directly impact physicochemical properties (e.g., logP, polar surface area), which are critical for predicting in vitro and in vivo behavior in screening campaigns.
- [1] Human Metabolome Database (HMDB). HMDB0040272: 2-Butylfuran. View Source
